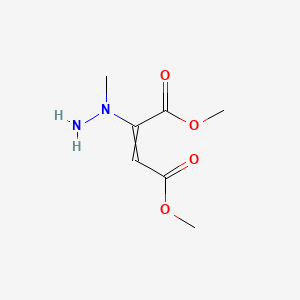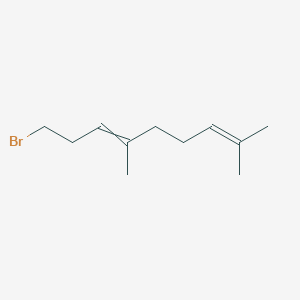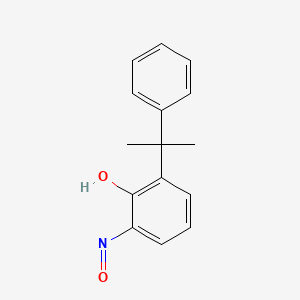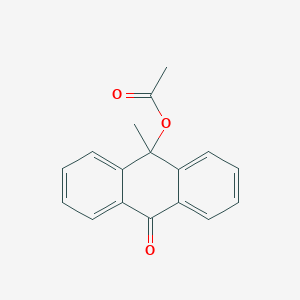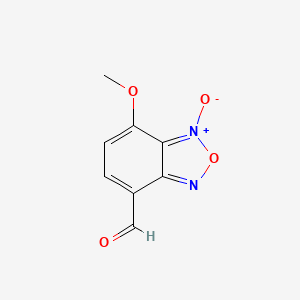
(1E)-1-Iodohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-Iodohept-1-ene: is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the first carbon of the heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of Hept-1-ene: One common method to prepare (1E)-1-Iodohept-1-ene involves the halogenation of hept-1-ene. This reaction typically uses iodine and a catalyst such as silver nitrate in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Hydroiodination of Hept-1-yne: Another method involves the hydroiodination of hept-1-yne. This reaction uses hydrogen iodide (HI) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective addition of iodine to the terminal carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (1E)-1-Iodohept-1-ene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions. For example, it can react with hydrogen bromide (HBr) to form 1-bromoheptane.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form heptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like chloroform.
Oxidation Reactions: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed:
Substitution: Hept-1-ol, Heptanenitrile.
Addition: 1-Bromoheptane.
Oxidation: Heptanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1E)-1-Iodohept-1-ene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of alkyl iodides on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the synthesis of iodine-containing drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1E)-1-Iodohept-1-ene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s double bond also allows for addition reactions, where reagents add across the double bond to form new products.
Molecular Targets and Pathways: In biological systems, this compound may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromohept-1-ene: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorohept-1-ene: Contains a chlorine atom instead of iodine.
Hept-1-yne: An alkyne with a triple bond instead of a double bond.
Uniqueness: (1E)-1-Iodohept-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain chemical reactions, such as nucleophilic substitution and addition reactions.
Eigenschaften
Molekularformel |
C7H13I |
|---|---|
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
(E)-1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |
InChI-Schlüssel |
XULQQNDHGTXWAD-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCC/C=C/I |
Kanonische SMILES |
CCCCCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)




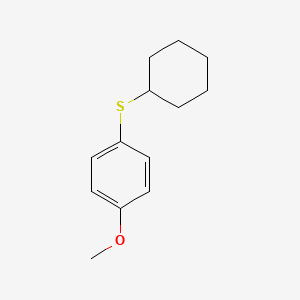

![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
